Coprostanol-d5

Description

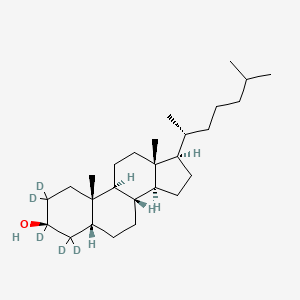

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H48O |

|---|---|

Molecular Weight |

393.7 g/mol |

IUPAC Name |

(3S,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i13D2,17D2,21D |

InChI Key |

QYIXCDOBOSTCEI-KSFJCYGPSA-N |

Isomeric SMILES |

[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)([2H])[2H])O |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Purpose of Deuteration in Coprostanol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental role of deuteration in Coprostanol-d5, a critical component in modern analytical chemistry. The primary purpose of incorporating deuterium into the coprostanol molecule is to create a stable isotope-labeled (SIL) internal standard for use in quantitative mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) applications. This approach, known as isotope dilution mass spectrometry (IDMS), is considered the gold standard for achieving the highest levels of accuracy and precision in bioanalysis.

This compound serves as an ideal internal standard because it is chemically identical to the endogenous analyte, coprostanol. This means it exhibits nearly identical behavior during every stage of the analytical process, including extraction, derivatization, chromatography, and ionization.[1] However, due to the replacement of five hydrogen atoms with their heavier deuterium isotopes, this compound has a higher molecular weight. This mass difference allows it to be distinguished from the native coprostanol by the mass spectrometer.

By adding a known amount of this compound to a sample at the initial stage of preparation, it acts as a tracer that compensates for any analyte loss or variability throughout the experimental workflow.[2] This includes inconsistencies in sample recovery during extraction, matrix effects from complex biological samples, and fluctuations in instrument response. The ratio of the signal from the endogenous coprostanol to the signal from the deuterated internal standard remains constant, enabling highly reliable and reproducible quantification.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analysis of coprostanol using this compound as an internal standard, based on a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method following derivatization with N,N-dimethylglycine (DMG).

| Parameter | Coprostanol (Analyte) | This compound (Internal Standard) |

| Molecular Formula | C₂₇H₄₈O | C₂₇H₄₃D₅O |

| Molecular Weight ( g/mol ) | 388.67 | 393.70 |

| Derivatization Reagent | N,N-Dimethylglycine (DMG) | N,N-Dimethylglycine (DMG) |

| Derivative Formula | C₃₁H₅₅NO₂ | C₃₁H₅₀D₅NO₂ |

| Derivative [M+H]⁺ (m/z) | 474.4309 | 479.4623 |

| Retention Time (min) | 3.2 | 3.2 |

Note: The m/z values are calculated for the protonated N,N-dimethylglycine (DMG) esters of the respective compounds. Retention times are based on the specified LC method.

Logical Workflow for Isotope Dilution Mass Spectrometry

The following diagram illustrates the logical workflow of using this compound as an internal standard for the quantitative analysis of coprostanol in a biological sample.

Caption: Workflow for coprostanol quantification using a deuterated internal standard.

Detailed Experimental Protocol: Quantification of Fecal Coprostanol using LC-HRMS

This protocol is adapted from a validated method for the quantification of sterols and stanols in human feces.

1. Materials and Reagents

-

Coprostanol standard

-

This compound (CDN Isotopes, Point-Claire, Quebec, Canada)

-

Methanol (LC-MS grade)

-

2-Propanol (LC-MS grade)

-

Chloroform (LC-MS grade)

-

N,N-Dimethylglycine (DMG)

-

N,N-Dimethylpyridin-4-amine (DMAP)

-

N-(3-(dimethylamino)propyl)-N′-ethylcarbodiimide (EDC)

-

Ammonium acetate

-

Milli-Q or equivalent purified water

2. Preparation of Solutions

-

Stock Solutions (1.0 mg/mL): Prepare individual stock solutions of coprostanol and this compound in methanol.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 8.8 µg/mL in methanol.

-

Derivatization Reagents:

-

DMG solution: 0.5 M in chloroform.

-

DMAP solution: 2 M in chloroform.

-

EDC solution: 1 M in chloroform.

-

3. Sample Preparation and Homogenization

-

Weigh up to 2.0 g of fecal sample.

-

Add 2.5 mL of 70% 2-propanol and homogenize using a bead beater or similar dissociator.

-

Dilute the homogenate with an additional 2.5 mL of 70% 2-propanol and homogenize again.

-

Determine the dry weight of the homogenate by drying a 1.0 mL aliquot overnight.

-

Dilute the raw fecal homogenate to a final concentration of 2.0 mg dry weight/mL. This is the diluted fecal homogenate (DFH).

-

Spike the DFH with the this compound internal standard working solution.

4. Derivatization to DMG Esters

-

To an aliquot of the spiked DFH, add the derivatization reagents.

-

Mix 60 µL of the DMG/DMAP solution with 60 µL of the EDC solution.

-

Incubate the mixture at 45 °C for 60 minutes.

-

Stop the reaction by adding 500 µL of methanol.

-

Evaporate the excess solvent under a stream of nitrogen.

-

Reconstitute the residue in 300 µL of methanol.

-

Centrifuge the sample, and transfer 100 µL of the supernatant to a microinsert for LC-MS analysis.

5. LC-HRMS Analysis

-

LC System: UltiMate 3000 XRS quaternary UHPLC or equivalent.

-

Column: Biphenyl column (specific dimensions and particle size should be optimized).

-

Mobile Phase A: Water/Methanol 5/95 (v/v) with 2 mM ammonium acetate.

-

Mobile Phase B: Methanol/Acetonitrile 10/90 (v/v) with 2 mM ammonium acetate.

-

Gradient:

-

Start at 72% B.

-

Increase to 84.5% B over 3.5 minutes.

-

Increase to 100% B in 0.1 minutes and hold for 0.5 minutes for column cleaning.

-

Return to 72% B.

-

-

Flow Rate: 500 µL/min, increasing to 800 µL/min during the cleaning step.

-

Mass Spectrometer: QExactive hybrid quadrupole-orbitrap mass spectrometer or equivalent.

-

Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.

-

Scan Mode: Full scan high-resolution mass spectrometry for stanols.

-

Mass Range: m/z 469 to 511.

-

Resolution: 17,500.

6. Data Analysis and Quantification

-

Integrate the peak areas for the [M+H]⁺ ions of DMG-coprostanol (m/z 474.4309) and DMG-Coprostanol-d5 (m/z 479.4623).

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Construct a calibration curve using standards of known coprostanol concentrations spiked with the same amount of internal standard.

-

Determine the concentration of coprostanol in the samples by interpolating the peak area ratios onto the calibration curve.

References

An In-depth Technical Guide to Coprostanol-d5: Properties and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coprostanol-d5, the deuterium-labeled form of coprostanol, serves as a critical internal standard for the quantitative analysis of fecal sterols in various matrices. Its chemical and physical properties closely mimic that of the unlabeled endogenous compound, allowing for accurate quantification in complex samples by compensating for analyte loss during sample preparation and instrumental analysis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and an exploration of the metabolic pathway of its parent compound, coprostanol.

Physical and Chemical Properties

This compound is a synthetic, stable isotope-labeled derivative of coprostanol, a biomarker for fecal pollution. Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 5β-Cholestan-3β-ol-d5 | [1] |

| Synonyms | This compound | [1] |

| Molecular Formula | C₂₇H₄₃D₅O | [1] |

| Molecular Weight | 393.70 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% | Commercial Suppliers |

| Isotopic Enrichment | Typically ≥98% atom D | Commercial Suppliers |

| Melting Point | ~101-102 °C (unlabeled) | |

| Solubility | Soluble in ethanol (20 mg/mL with ultrasonic and warming), chloroform, diethyl ether, and warm methanol. Sparingly soluble in aqueous buffers. | Commercial Suppliers |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Metabolic Pathway: From Cholesterol to Coprostanol

Coprostanol is not synthesized directly by humans but is a metabolic byproduct of cholesterol conversion by intestinal microorganisms. This biotransformation is a key process in cholesterol elimination. The primary pathway is an indirect route involving two main enzymatic steps:

-

Cholesterol to 4-Cholesten-3-one: The initial step involves the oxidation of the 3β-hydroxyl group of cholesterol and the isomerization of the double bond from the Δ5 to the Δ4 position. This reaction is catalyzed by the enzyme cholesterol oxidase.

-

4-Cholesten-3-one to Coprostanone: The Δ4 double bond of 4-cholesten-3-one is then reduced to form coprostanone.

-

Coprostanone to Coprostanol: Finally, the 3-keto group of coprostanone is reduced to a 3β-hydroxyl group, yielding coprostanol.

Several gut bacteria, including species from the genera Eubacterium and Bacteroides, are known to facilitate this conversion.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Coprostanol-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a feasible chemical synthesis and manufacturing process for Coprostanol-d5 (5β-Cholestan-3β-ol-d5), a deuterated analog of the fecal sterol coprostanol. This compound serves as an invaluable internal standard in various analytical applications, particularly in mass spectrometry-based clinical and environmental analyses. This document outlines a detailed three-step synthetic pathway commencing from cholesterol, encompassing experimental protocols, purification techniques, and in-depth analytical characterization of the final product. All quantitative data are presented in tabular format for clarity, and the logical workflow is visualized using a process diagram.

Introduction

Coprostanol (5β-cholestan-3β-ol) is a significant biomarker for fecal pollution in environmental science and a key metabolite in clinical studies related to gut microbiome activity. Its deuterated isotopologue, this compound, is an ideal internal standard for quantitative analysis due to its chemical similarity to the analyte and its distinct mass spectrometric signature. The incorporation of five deuterium atoms provides a clear mass shift, enabling accurate quantification while minimizing isotopic interference.

This guide details a robust and reproducible synthetic route for this compound, designed to be accessible to researchers and professionals in drug development and analytical sciences. The described synthesis involves three primary stages:

-

Oxidation: Oppenauer oxidation of cholesterol to yield 4-cholesten-3-one.

-

Catalytic Deuteration: Stereoselective deuteration of the α,β-unsaturated ketone, 4-cholesten-3-one, to produce deuterated 5β-cholestan-3-one (coprostanone-d5).

-

Stereoselective Reduction: Reduction of the 3-keto group of coprostanone-d5 to the corresponding 3β-hydroxyl group, yielding the final product, this compound.

Synthesis of this compound

The overall synthetic pathway is depicted in the following workflow diagram:

Caption: Synthetic workflow for this compound from cholesterol.

Step 1: Oppenauer Oxidation of Cholesterol to 4-Cholesten-3-one

The initial step involves the oxidation of the 3β-hydroxyl group of cholesterol to a ketone and the simultaneous migration of the double bond from the C5-C6 to the C4-C5 position. The Oppenauer oxidation is a gentle and effective method for this transformation.[1]

Experimental Protocol:

A detailed protocol for the Oppenauer oxidation of cholesterol is well-established.[2]

-

A 5-liter round-bottomed flask equipped with a reflux condenser and a calcium chloride tube is charged with 100 g of cholesterol, 750 ml of acetone, and 1 liter of benzene.

-

A boiling tube is added to prevent bumping, and the mixture is heated to boiling in an oil bath maintained at 75–85°C.

-

A solution of 80 g of aluminum tert-butoxide in 500 ml of dry benzene is added in one portion to the boiling solution.

-

The mixture is gently boiled for a total of 8 hours.

-

After cooling, the reaction mixture is treated with 200 ml of water and then 500 ml of 10% sulfuric acid.

-

The mixture is vigorously shaken and transferred to a 5-liter separatory funnel, diluted with 1.5 liters of water, and the aqueous layer is separated and extracted with a small amount of benzene.

-

The combined benzene extracts are washed thoroughly with water and dried over sodium sulfate.

-

The solvent is evaporated under reduced pressure. The oily yellow residue solidifies upon cooling.

-

The crude product is crystallized from a mixture of acetone and methanol to yield colorless 4-cholesten-3-one.

| Parameter | Value |

| Starting Material | Cholesterol |

| Reagents | Aluminum tert-butoxide, Acetone, Benzene |

| Reaction Time | 8 hours |

| Reaction Temperature | 75-85°C |

| Expected Yield | 70-81% |

Step 2: Catalytic Deuteration of 4-Cholesten-3-one to Coprostanone-d5

This crucial step involves the stereoselective addition of deuterium across the C4-C5 double bond to yield the 5β-isomer, which is the backbone of coprostanol. Palladium-catalyzed hydrogenation in the presence of specific additives has been shown to favor the formation of 5β-steroids.[3][4] For deuteration, deuterium gas (D₂) would be substituted for hydrogen gas.

Experimental Protocol:

-

To a solution of 4-cholesten-3-one (10 g, 26 mmol) in a suitable solvent such as ethyl acetate (200 mL) in a high-pressure reactor, add a catalytic amount of 10% Palladium on charcoal (1 g).

-

The reactor is sealed and purged several times with nitrogen gas, followed by purging with deuterium gas.

-

The reaction mixture is stirred under a deuterium gas atmosphere (50 psi) at room temperature for 24-48 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude deuterated coprostanone. The product will be a mixture of 5β and 5α isomers, with the 5β isomer being the major product under optimized conditions.

| Parameter | Value |

| Starting Material | 4-Cholesten-3-one |

| Reagent | Deuterium gas (D₂) |

| Catalyst | 10% Palladium on Charcoal |

| Solvent | Ethyl acetate |

| Pressure | 50 psi |

| Reaction Time | 24-48 hours |

| Reaction Temperature | Room Temperature |

| Expected Stereoselectivity (5β:5α) | > 4:1 |

Step 3: Stereoselective Reduction of Coprostanone-d5 to this compound

The final step is the stereoselective reduction of the 3-keto group of deuterated coprostanone to the 3β-hydroxyl group. The use of sterically hindered reducing agents or specific reaction conditions can favor the formation of the equatorial 3β-alcohol.

Experimental Protocol:

-

To a solution of deuterated coprostanone (5 g) in anhydrous tetrahydrofuran (THF, 100 mL) at -78°C under an inert atmosphere (argon or nitrogen), a solution of a sterically hindered reducing agent like K-Selectride® (potassium tri-sec-butylborohydride) in THF is added dropwise.[5]

-

The reaction mixture is stirred at -78°C for 2-4 hours.

-

The reaction is quenched by the slow addition of water at -78°C.

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield pure this compound.

| Parameter | Value |

| Starting Material | Coprostanone-d5 |

| Reagent | K-Selectride® |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Time | 2-4 hours |

| Reaction Temperature | -78°C |

| Expected Stereoselectivity (3β:3α) | > 95:5 |

Purification

The crude this compound obtained from the final step is purified using silica gel column chromatography.

Column Chromatography Protocol:

-

A silica gel column is prepared using a slurry of silica gel in a non-polar solvent system (e.g., hexane/ethyl acetate, 95:5).

-

The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.

-

The column is eluted with a gradient of increasing polarity (e.g., from 5% to 20% ethyl acetate in hexane).

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The fractions containing pure this compound are combined and the solvent is evaporated to yield the final product as a white solid.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the incorporation of deuterium and the molecular weight of the final product. The mass spectrum of the trimethylsilyl (TMS) ether derivative of this compound is expected to show a molecular ion peak (M+) at m/z 465, which is 5 mass units higher than the corresponding unlabeled compound.

Expected Fragmentation Pattern:

The fragmentation pattern will be similar to that of unlabeled coprostanol, with characteristic fragments shifted by up to 5 mass units depending on which part of the molecule the fragment originates from.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum of this compound will be similar to that of unlabeled coprostanol, but with reduced integration or disappearance of signals corresponding to the positions where deuterium has been incorporated (primarily at the C4 and C5 positions).

¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The signals for carbons directly bonded to deuterium will appear as multiplets due to C-D coupling and will have a lower intensity. Predicted ¹³C NMR data for unlabeled coprostanol can be found in public databases and can be used as a reference.

Conclusion

The synthetic route outlined in this technical guide provides a practical and efficient method for the synthesis and manufacturing of this compound. By following the detailed experimental protocols and purification procedures, researchers and drug development professionals can produce high-purity this compound for use as an internal standard in a variety of sensitive analytical applications. The provided analytical characterization methods will ensure the quality and identity of the final product.

References

- 1. Oppenauer oxidation - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stereoselective and regioselective reduction of steroid ketones by potassium tri(R,S-s-butyl) borohydride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Commercial Suppliers and Availability of Coprostanol-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial suppliers and availability of Coprostanol-d5, a deuterated analog of coprostanol. This document is intended for researchers, scientists, and professionals in drug development who require a reliable source of this stable isotope-labeled compound for their studies. Quantitative data is summarized in a structured table for easy comparison, and a detailed experimental protocol for its use is provided.

Introduction to this compound

Coprostanol (5β-cholestan-3β-ol) is a fecal stanol produced in the gut of higher animals by the bacterial reduction of cholesterol. Its deuterated form, this compound, serves as an excellent internal standard in mass spectrometry-based analytical methods due to its similar chemical and physical properties to the unlabeled analyte, but with a distinct mass-to-charge ratio. This allows for accurate quantification in complex biological and environmental matrices.

Commercial Suppliers and Product Specifications

The following table summarizes the commercial availability of this compound from known suppliers. The data has been compiled from publicly available information on the suppliers' websites and certificates of analysis.

| Supplier | Catalog Number | Product Name | Purity | Isotopic Enrichment | Available Unit Sizes |

| MedchemExpress | HY-118103S | This compound | 99.42% (HPLC) | 97.53% | 1 mg, 5 mg |

| CDN Isotopes | D-6386 | 5β-Cholestan-3β-ol-2,2,3,4,4-d5 (this compound) | 99 atom % D | Not specified | 5 mg |

Experimental Protocol: Quantification of Fecal Sterols and Stanols using LC-HRMS

The following protocol is adapted from a validated method for the quantification of sterols and gut microbiome-derived 5α/β-stanols in human feces by isotope dilution Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).[1] this compound is utilized as an internal standard in this procedure.

Materials and Reagents

-

This compound (from a reliable commercial supplier)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate

-

Fecal samples

-

2-propanol

-

Water (ultrapure)

-

Vortex mixer

-

Centrifuge

-

LC-HRMS system (e.g., Thermo Fisher Q Exactive)

Preparation of Internal Standard Stock Solution

-

Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in methanol.[1]

-

From this stock, prepare a working internal standard (ISTD) solution containing this compound at a concentration of 8.8 µg/mL in methanol. This working solution may also contain other deuterated sterol and stanol standards as required for the specific assay.[1]

Sample Preparation

-

Homogenize up to 2.0 g of feces with 2.5 mL of 70% 2-propanol.

-

Dilute the homogenate with an additional 2.5 mL of 70% 2-propanol and re-homogenize.

-

Keep samples on ice between steps.

-

Determine the dry weight of the raw feces homogenate by drying 1.0 mL of the mixture overnight.

-

Dilute the raw feces homogenate to a final concentration of 2.0 mg dry weight/mL.

-

Store the diluted fecal homogenates at -80 °C until analysis.

Extraction and Derivatization

-

To a known volume of the diluted fecal homogenate, add a precise amount of the ISTD working solution.

-

Perform a liquid-liquid extraction to isolate the sterols and stanols.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for derivatization.

-

Derivatize the extracted sterols and stanols to enhance their chromatographic separation and mass spectrometric detection.

LC-HRMS Analysis

-

Liquid Chromatography:

-

Use a suitable column for the separation of sterols and stanols (e.g., a biphenyl stationary phase).

-

Mobile Phase A: Water/acetonitrile (95/5, v/v) with 2 mM ammonium acetate.[1]

-

Mobile Phase B: Methanol/acetonitrile (10/90, v/v) with 2 mM ammonium acetate.[1]

-

Employ a gradient elution to achieve optimal separation.

-

-

High-Resolution Mass Spectrometry:

-

Operate the mass spectrometer in full scan mode for the detection of stanols and in a targeted manner (e.g., parallel reaction monitoring) for sterols.

-

Monitor the specific m/z for this compound and the unlabeled coprostanol.

-

Data Analysis

-

Quantify the amount of coprostanol in the sample by calculating the ratio of the peak area of the unlabeled analyte to the peak area of the this compound internal standard.

-

Use a calibration curve prepared with known concentrations of unlabeled coprostanol and a fixed concentration of this compound to determine the absolute concentration in the fecal samples.

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol described above.

Caption: Workflow for Fecal Sterol and Stanol Analysis.

Caption: Detailed LC-HRMS Analysis Workflow.

References

A Technical Guide to the Isotopic Purity and Enrichment of Coprostanol-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coprostanol-d5, a deuterium-labeled analog of coprostanol, serves as a critical internal standard in quantitative analytical methods, particularly in mass spectrometry-based bioanalysis. Its structural similarity to the endogenous analyte, coprostanol, allows for accurate quantification by correcting for variations during sample preparation and analysis. This technical guide provides an in-depth overview of the isotopic purity and enrichment of this compound, details the experimental protocols for its characterization, and outlines its application as an internal standard.

Isotopic Purity and Enrichment Data

The isotopic purity and enrichment of a deuterated standard are paramount for its efficacy in quantitative assays. Isotopic purity refers to the percentage of the molecule that contains the desired number of deuterium atoms, while isotopic enrichment specifies the percentage of deuterium at the labeled positions.

A representative Certificate of Analysis for commercially available this compound provides the following specifications[1]:

| Parameter | Specification |

| Chemical Purity (HPLC) | 99.42% |

| Isotopic Enrichment | 97.53% |

| Isotopic Distribution | d5 = 88.95% |

| d4 = 9.95% | |

| d3 = 0.91% | |

| d2 = 0.18% | |

| Molecular Formula | C27H43D5O |

| Molecular Weight | 393.70 |

Data sourced from MedchemExpress Certificate of Analysis, Batch No.: M001849[1]

This data indicates a high level of chemical purity and isotopic enrichment, making it a suitable internal standard for sensitive analytical methods. The isotopic distribution is crucial for mass spectrometry, as it allows for the identification and exclusion of interfering signals from incompletely deuterated species.

Experimental Protocols

The determination of isotopic purity and enrichment of this compound relies on sophisticated analytical techniques. The following are detailed methodologies for key experiments.

Determination of Isotopic Enrichment by Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the isotopic distribution of deuterated compounds.

Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or chloroform[2].

-

Derivatize the sterol to improve its volatility and chromatographic behavior. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

To 100 µL of the this compound solution, add 100 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

-

Heat the mixture at 60°C for 30 minutes.

-

Evaporate the solvent under a gentle stream of nitrogen and reconstitute the sample in hexane.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Oven Program: Start at 180°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 10 minutes.

-

Injector: Splitless mode at 250°C.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

-

Data Analysis:

-

Analyze the mass spectrum of the derivatized this compound peak.

-

Determine the relative abundances of the molecular ion peaks corresponding to the different deuterated species (d0 to d5).

-

Calculate the isotopic enrichment by dividing the intensity of the d5 peak by the sum of intensities of all deuterated species peaks.

-

Confirmation of Chemical Structure and Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure and assessing the overall purity of the compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Spectrometer: Bruker Avance III 400 MHz or equivalent.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

-

Data Analysis:

-

Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

-

Compare the obtained spectrum with the known spectrum of Coprostanol to confirm the chemical structure. The spectrum should be consistent with the structure provided by the manufacturer[1].

-

Integrate the signals to assess the presence of any proton-containing impurities.

-

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: Bruker Avance III 100 MHz or equivalent.

-

Acquisition Parameters:

-

Proton-decoupled experiment.

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

-

Data Analysis:

-

Confirm the number of carbon signals and their chemical shifts against the expected structure of Coprostanol.

-

-

Visualizations

Experimental Workflow for Isotopic Purity Determination

References

Coprostanol-d5 material safety data sheet (MSDS) information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and relevant biochemical pathways associated with Coprostanol-d5. Given the limited availability of a specific Material Safety Data Sheet (MSDS) for the deuterated form, this document leverages the extensively available data for its non-deuterated analog, Coprostanol, as a primary reference for safety and handling.

Material Safety and Physical Properties

This compound is the deuterium-labeled version of Coprostanol (5β-cholestan-3β-ol) and is primarily used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The safety information presented here is based on the MSDS of the non-deuterated Coprostanol. It should be handled with the standard precautions for laboratory chemicals.

Hazard Identification

Coprostanol is generally not classified as a hazardous substance. However, it should be considered potentially hazardous until thoroughly investigated. Direct contact with eyes, skin, or clothing should be avoided, as well as ingestion and inhalation[2].

GHS Classification: Not a hazardous substance or mixture.

Physical and Chemical Properties

The physical and chemical properties of Coprostanol are summarized in the table below. The deuterated form, this compound, is expected to have very similar properties, with a slight increase in molecular weight due to the presence of five deuterium atoms.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₃D₅O | - |

| Molecular Weight | 393.7 g/mol (approx.) | Calculated |

| Appearance | Crystalline solid | [2] |

| Melting Point | 101-102 °C | [3][4] |

| Solubility | Soluble in: Chloroform (30 mg/ml), Ethanol (20 mg/ml), Dimethylformamide (2 mg/ml), DMSO (0.1 mg/ml). Sparingly soluble in: Aqueous buffers. | |

| Stability | Stable for at least 4 years when stored at -20°C. | |

| Storage | Store at -20°C. |

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage temperature is -20°C.

Experimental Protocols

This compound is a critical tool in metabolomics and environmental analysis, serving as an internal standard to ensure the accuracy and reproducibility of sterol quantification.

Quantification of Fecal Sterols by LC-MS/HRMS

This protocol outlines a method for the quantification of sterols and stanols in human fecal samples using this compound as an internal standard.

2.1.1. Sample Preparation and Extraction

-

Homogenize up to 2.0 g of feces in 2.5 mL of 70% 2-propanol.

-

Dilute the homogenate with another 2.5 mL of 70% 2-propanol and re-homogenize.

-

Determine the dry weight of the homogenate.

-

Dilute the homogenate to a final concentration of 2.0 mg dry weight/mL.

-

Spike the diluted homogenate with the internal standard working solution containing this compound (e.g., at 8.8 µg/mL in methanol).

2.1.2. Derivatization

-

Evaporate the solvent from the sample extract.

-

Dissolve the residue in 60 µL of N,N-dimethylglycine (0.5 M) and 4-(dimethylamino)pyridine (2 M) in chloroform.

-

Add 60 µL of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (1 M) in chloroform.

-

Incubate at 45°C for 60 minutes.

-

Stop the reaction by adding 500 µL of methanol.

-

Evaporate the excess solvent and reconstitute the sample for analysis.

2.1.3. LC-MS/HRMS Analysis

-

Column: Biphenyl column suitable for sterol separation.

-

Mobile Phase: A suitable gradient of organic solvent (e.g., methanol) and water.

-

Detection: High-Resolution Mass Spectrometry. Sterols are detected in parallel reaction monitoring (PRM) mode, while stanols are detected in full scan mode.

General Protocol for Sterol Analysis using a Deuterated Internal Standard

Stable isotope-labeled sterols like this compound are considered the "gold standard" for mass spectrometry-based quantification.

2.2.1. Key Steps

-

Internal Standard Spiking: Add a known amount of this compound to the sample at the earliest stage of sample preparation to account for analyte loss during extraction and processing.

-

Extraction: Perform lipid extraction from the sample matrix.

-

Derivatization (Optional but recommended for GC-MS): Convert sterols to more volatile and thermally stable derivatives (e.g., trimethylsilyl ethers) to improve chromatographic performance.

-

Instrumental Analysis: Analyze the sample using GC-MS or LC-MS. The mass spectrometer distinguishes between the native sterol and the deuterated internal standard based on their mass-to-charge ratio difference.

-

Quantification: Calculate the concentration of the target sterol by comparing its peak area to the peak area of the known concentration of this compound.

References

The Role of Coprostanol as a Biomarker for Fecal Pollution: A Technical Guide

Abstract: This technical guide provides an in-depth overview of coprostanol (5β-cholestan-3β-ol) as a chemical biomarker for detecting and assessing fecal pollution in environmental matrices. Intended for researchers, environmental scientists, and public health professionals, this document details the biochemical origins of coprostanol, comprehensive experimental protocols for its analysis, and a framework for data interpretation. It summarizes key quantitative data, outlines detailed analytical methodologies, and uses visualizations to illustrate critical pathways and workflows, serving as a core reference for the application of this important biomarker.

Introduction

The detection of fecal contamination in water and soil is critical for public health and environmental protection. While microbiological indicators like E. coli have traditionally been used, they have limitations related to their survival and specificity in various environments.[1][2][3] Chemical biomarkers offer a more stable and specific alternative for identifying the source and extent of fecal pollution.[3]

Coprostanol is a fecal stanol produced almost exclusively by the microbial reduction of cholesterol in the gut of higher animals, particularly humans.[4] It constitutes approximately 60% of the total sterols in human feces. Its presence in environmental samples is a strong indicator of contamination from domestic sewage. Unlike bacterial indicators, coprostanol is more resistant to environmental degradation, especially in anoxic sediments, allowing it to serve as a reliable tracer for both recent and historical pollution events.

This guide details the formation of coprostanol, standardized methods for its detection and quantification, and the interpretation of analytical data for environmental monitoring and research.

Biochemical Basis of Coprostanol Formation

Coprostanol is not synthesized directly by humans but is a metabolic byproduct of cholesterol processing by anaerobic bacteria in the colon. An estimated 1 gram of cholesterol enters the human colon daily from dietary sources, bile, and shed intestinal cells, where it is available for microbial conversion. The conversion of cholesterol to coprostanol proceeds via two primary pathways, as illustrated below.

References

The Gold Standard for Fecal Pollution Tracking: A Technical Guide to Coprostanol-d5 Applications in Environmental Science

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Coprostanol-d5 in the accurate quantification of coprostanol, a key biomarker for fecal pollution in environmental matrices. As regulatory standards for water and soil quality become increasingly stringent, the need for precise and reliable analytical methods is paramount. Stable isotope dilution analysis using this compound has emerged as the gold standard, offering unparalleled accuracy and overcoming the challenges of matrix effects inherent in complex environmental samples. This guide provides a comprehensive overview of the applications, experimental protocols, and data interpretation for researchers in environmental science and related fields.

Introduction: Coprostanol as a Fecal Biomarker

Coprostanol (5β-cholestan-3β-ol) is a fecal stanol produced in the gut of higher animals and humans through the microbial reduction of cholesterol. Its high concentration in raw sewage and its stability in the environment make it an effective biomarker for tracing fecal pollution in water and sediment. The presence and concentration of coprostanol can be used to identify sources of sewage contamination, assess the effectiveness of wastewater treatment processes, and reconstruct historical pollution events.

However, the accurate quantification of coprostanol in complex environmental matrices such as sediment, soil, and wastewater is challenging due to the presence of interfering compounds that can affect the analytical signal. To address this, stable isotope dilution analysis (SIDA) employing a deuterated internal standard, this compound, is the method of choice. This compound is chemically identical to the target analyte but has a different mass, allowing it to be distinguished by mass spectrometry. By adding a known amount of this compound to the sample at the beginning of the analytical process, any losses during sample preparation and variations in instrument response can be corrected for, leading to highly accurate and precise quantification.

Core Applications in Environmental Science

The use of this compound as an internal standard is integral to the following key applications of coprostanol analysis in environmental science:

-

Sewage Contamination Tracking: Determining the extent and spatial distribution of fecal pollution in rivers, lakes, coastal waters, and groundwater.

-

Wastewater Treatment Efficiency: Assessing the removal of fecal matter in sewage treatment plants by comparing coprostanol concentrations in influent and effluent.

-

Non-point Source Pollution Identification: Differentiating between human and agricultural sources of fecal contamination by analyzing ratios of different fecal sterols.

-

Paleoenvironmental Reconstruction: Studying historical trends of human population and agricultural activities by analyzing coprostanol concentrations in sediment cores.

-

Archaeological Investigations: Identifying ancient human settlements and agricultural practices through the analysis of fecal biomarkers in archaeological soils and sediments.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data related to the analysis of coprostanol in various environmental matrices, highlighting the performance of methods that utilize stable isotope dilution with deuterated internal standards.

Table 1: Method Validation Parameters for Coprostanol Analysis using Stable Isotope Dilution

| Parameter | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |

| Coprostanol | Human Feces | LC-HRMS | 0.009 nmol/mg dw | 0.032 nmol/mg dw | 88-111 | <15 | [1] |

| Coprostanol | River Water | GC-MS | 0.10 mg/L (MDL) | - | 70-130 (QC) | - | [2] |

| Fecal Sterols | Environmental Water | GC-MS | 1.3-15 ng/mL | - | - | <19.6 | [3] |

| Fecal Sterols | Surface Water | GC-MS | 5-10 ng | 20 ng | 65-80 | 1-16 | [4] |

| Faecal Steroids | Soil and Sediment | GC-MS | - | 1.3-10 ng/g | ≥85 | ≤22 | [5] |

Table 2: Typical Concentrations of Coprostanol in Environmental Samples

| Matrix | Location/Source | Analytical Method | Concentration Range | Reference |

| Sewage Treatment Plant Effluent | Linggi River, Malaysia | GC-MS | 1.36 - 5.97 mg/L | |

| River Sediment | Siak River, Indonesia | GC-MS | 50 - 10,530 ng/g d.w. | |

| River Sediment | Capibaribe River, Brazil | LC-MS/MS | up to 28,803 ng/g | |

| River Sediment | Aurá River, Brazil | GC/MS/MS | up to 219.8 ng/g |

Experimental Protocols

The following is a detailed methodology for the analysis of coprostanol in sediment samples using stable isotope dilution with this compound followed by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is adapted from established methods for fecal and environmental samples.

Materials and Reagents

-

Standards: Coprostanol (certified reference material), this compound (internal standard).

-

Solvents: Dichloromethane (DCM), methanol, hexane (all HPLC or GC grade).

-

Reagents: Potassium hydroxide (KOH), anhydrous sodium sulfate, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Solid Phase Extraction (SPE): Silica gel cartridges (e.g., 2 g).

Sample Preparation and Extraction

-

Sample Collection and Storage: Collect sediment samples using a grab sampler or corer. Store samples frozen at -20°C until analysis.

-

Freeze-Drying and Homogenization: Freeze-dry the sediment samples to a constant weight and homogenize using a mortar and pestle.

-

Spiking with Internal Standard: Weigh approximately 1 g of dried, homogenized sediment into a glass centrifuge tube. Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

-

Saponification: Add 10 mL of 6% KOH in methanol to the sample. Cap the tube tightly and heat at 80°C for 2 hours to hydrolyze ester-bound sterols.

-

Liquid-Liquid Extraction: After cooling, add 10 mL of deionized water and 10 mL of hexane. Vortex vigorously for 2 minutes and centrifuge to separate the layers.

-

Collection of Organic Phase: Carefully transfer the upper hexane layer to a clean glass tube. Repeat the extraction twice more with 10 mL of hexane each time.

-

Drying and Concentration: Combine the hexane extracts and pass them through a small column containing anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to near dryness under a gentle stream of nitrogen.

Clean-up

-

SPE Cartridge Conditioning: Condition a silica gel SPE cartridge by passing 10 mL of hexane through it.

-

Sample Loading: Re-dissolve the extracted residue in a small volume of hexane (e.g., 1 mL) and load it onto the conditioned SPE cartridge.

-

Elution: Elute the sterol fraction with 70 mL of dichloromethane.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

Derivatization and GC-MS Analysis

-

Derivatization: Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine to the dried extract. Cap the vial and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Oven Temperature Program: Start at 70°C (hold for 1 min), ramp to 180°C at 30°C/min (hold for 1 min), then ramp to 310°C at 5°C/min (hold for 5 min).

-

Injector and Transfer Line Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detection: Operate in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for Coprostanol-TMS ether (e.g., m/z 458, 370) and this compound-TMS ether (e.g., m/z 463, 375).

-

Quantification

Prepare a calibration curve using standard solutions of coprostanol with a constant concentration of this compound. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of coprostanol in the samples is then determined from this calibration curve.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the application of this compound in environmental science.

Caption: Experimental workflow for the analysis of coprostanol using this compound.

Caption: Logical relationship of using this compound for fecal pollution assessment.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. akademisains.gov.my [akademisains.gov.my]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Combined quantification of faecal sterols, stanols, stanones and bile acids in soils and terrestrial sediments by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of Deuterated Sterols in Metabolic Research: An In-depth Technical Guide

Introduction

Stable isotope labeling has become an indispensable tool in metabolic research, offering a safe and powerful alternative to radioactive tracers for elucidating the intricate pathways of sterol metabolism. Among these, deuterated sterols—sterol molecules in which one or more hydrogen atoms have been replaced by deuterium—have emerged as a cornerstone for investigating cholesterol absorption, de novo synthesis, and its conversion to bile acids and steroid hormones. Their use in conjunction with mass spectrometry allows for precise and sensitive quantification of metabolic flux, providing invaluable insights for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the application of deuterated sterols in metabolic research, detailing experimental protocols, presenting quantitative data, and illustrating key metabolic and signaling pathways.

Core Applications of Deuterated Sterols

The primary applications of deuterated sterols in metabolic research revolve around their use as tracers to measure key physiological processes:

-

Cholesterol Absorption: Deuterated cholesterol and plant sterols (like sitostanol) are used to quantify the efficiency of intestinal cholesterol absorption. This is a critical parameter in understanding overall cholesterol homeostasis and the efficacy of cholesterol-lowering therapies.

-

Cholesterol and Fatty Acid Synthesis: The administration of deuterated water (D₂O) allows for the measurement of the de novo synthesis rates of cholesterol and fatty acids. The deuterium from D₂O is incorporated into these molecules during their biosynthesis, and the rate of incorporation reflects the synthetic activity.

-

Bile Acid Metabolism: Deuterated bile acids are employed to study the dynamics of the bile acid pool, including synthesis rates and enterohepatic circulation. This is crucial for understanding lipid digestion and the regulation of cholesterol catabolism.

-

Steroid Hormone Synthesis: As cholesterol is the precursor to all steroid hormones, deuterated cholesterol can be used to trace its conversion into various steroid hormones, providing insights into steroidogenesis.

-

Metabolic Flux Analysis: Deuterated sterols are instrumental in metabolic flux analysis, which aims to quantify the rates of metabolic pathways. This approach can reveal how different tissues and cell types utilize various sterol biosynthetic pathways.[1]

Experimental Protocols

Detailed methodologies are essential for the successful application of deuterated sterols in metabolic research. Below are protocols for key experiments.

Measurement of Cholesterol Absorption using a Dual Stable Isotope Method

This method utilizes two different isotopically labeled cholesterol tracers, one administered orally and the other intravenously, to determine the fractional absorption of dietary cholesterol.[2][3]

Materials:

-

Deuterated cholesterol for oral administration (e.g., [25,26,26,26,27,27,27-¹³C₆]cholesterol).

-

Deuterated cholesterol for intravenous administration (e.g., [2,2,4,4,6-²H₅]cholesterol).

-

A standardized meal.

-

Equipment for blood collection and plasma separation.

-

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Subject Preparation: Subjects should fast overnight before the study.

-

Tracer Administration:

-

Administer a known amount of the oral deuterated cholesterol tracer mixed with a standard meal.

-

Simultaneously, administer a known amount of the intravenous deuterated cholesterol tracer.

-

-

Blood Sampling: Collect blood samples at baseline (before tracer administration) and at multiple time points post-administration (e.g., 24, 48, 72, and 96 hours).

-

Sample Processing:

-

Separate plasma from the blood samples.

-

Extract lipids from the plasma using a method like the Bligh-Dyer procedure.

-

Isolate the cholesterol fraction using thin-layer chromatography or solid-phase extraction.

-

-

Mass Spectrometry Analysis:

-

Derivatize the cholesterol samples to improve their chromatographic properties and ionization efficiency.

-

Analyze the samples by GC-MS or LC-MS/MS to determine the isotopic enrichment of each tracer in the plasma cholesterol pool.

-

-

Calculation of Fractional Cholesterol Absorption: The fractional cholesterol absorption is calculated from the ratio of the oral to intravenous tracer in the plasma once the ratio has reached a plateau.

Measurement of Cholesterol Synthesis using Deuterated Water (D₂O)

This protocol describes the in vivo measurement of cholesterol synthesis by monitoring the incorporation of deuterium from D₂O into newly synthesized cholesterol.[4][5]

Materials:

-

Deuterated water (D₂O, 99.8 atom % D).

-

Equipment for blood collection and plasma/erythrocyte separation.

-

Gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS).

Procedure:

-

Subject Preparation: No specific dietary restrictions are required, allowing for the study of subjects in their normal, free-living state.

-

D₂O Administration: Administer an oral dose of D₂O to achieve a target enrichment of body water (typically 0.5-1.0 atom % excess).

-

Body Water Enrichment Monitoring: Collect saliva, urine, or blood samples at regular intervals to monitor the enrichment of deuterium in body water.

-

Blood Sampling for Cholesterol Analysis: Collect blood samples at baseline and at various time points after D₂O administration (e.g., over a 24-hour period) to measure the incorporation of deuterium into cholesterol.

-

Sample Processing:

-

Isolate plasma or erythrocytes.

-

Extract free cholesterol from the samples.

-

-

Mass Spectrometry Analysis:

-

Analyze the body water samples to determine the precursor pool enrichment.

-

Analyze the cholesterol samples to measure the rate of deuterium incorporation.

-

-

Calculation of Fractional Synthesis Rate (FSR): The FSR of cholesterol is calculated using the precursor-product relationship, taking into account the enrichment of body water and the rate of deuterium incorporation into cholesterol.

Quantitative Data

The use of deuterated sterols has generated a wealth of quantitative data on sterol metabolism in humans. The following tables summarize some of these findings.

| Study Population | Number of Subjects | Method | Mean Cholesterol Absorption (%) | Range of Cholesterol Absorption (%) | Reference |

| Normal Men and Women | 94 | Dual Stable Isotope | 56.2 | 29.0 - 80.1 | |

| Healthy Volunteers | 7 | Deuterated Cholesterol and Sitostanol | Not specified | Identical results on repeat measurements | |

| Hypercholesterolemic Subjects | Not specified | Deuterated Cholesterol | Reduced by 37.6% with phytosterol glycosides | Not specified | |

| Patients with Phytosterolemia | 3 | Deuterated Sterols | 53 | Not specified | |

| Healthy Volunteers | 3 | Deuterated Sterols | 43 | Not specified |

Table 1: Cholesterol Absorption in Various Human Populations

| Condition | Number of Subjects | Method | Mean Cholic Acid Synthesis (mg/day) | Mean Chenodeoxycholic Acid Synthesis (mg/day) | Reference |

| Controls (No Liver Disease) | 11 | Isotope Dilution | Not specified | Not specified | |

| Mild Cirrhosis | 7 | Isotope Dilution | 152 | Not affected | |

| Advanced Cirrhosis | 10 | Isotope Dilution | 68 | Not affected |

Table 2: Bile Acid Synthesis Rates in Patients with Liver Disease

| Study | Method Comparison | Finding | Reference |

| Duane et al. (1982) | Isotope Dilution vs. Fecal Acidic Sterol Output | The two methods yield reasonably close agreement. | |

| Jones et al. (1997) | Deuterium Incorporation vs. Sterol Balance | No significant difference between the two methods. |

Table 3: Comparison of Methods for Measuring Cholesterol and Bile Acid Synthesis

Signaling Pathways and Experimental Workflows

The metabolism of sterols is tightly regulated by a complex network of signaling pathways. Deuterated sterols are crucial for studying the dynamics of these pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and a typical experimental workflow.

Caption: Cholesterol Biosynthesis Pathway and its Regulation.

Caption: Bile Acid Synthesis Pathways from Cholesterol.

Caption: Simplified Steroid Hormone Synthesis Pathway.

Caption: FXR Signaling in Bile Acid Homeostasis.

Caption: SREBP-mediated Regulation of Cholesterol Synthesis.

Caption: General Experimental Workflow for Metabolic Studies.

Conclusion

Deuterated sterols are a powerful and versatile tool in the study of metabolic pathways. Their safety and the precision they offer when combined with mass spectrometry have revolutionized our ability to quantify dynamic processes in vivo. The experimental protocols and data presented in this guide provide a foundation for researchers to design and execute robust studies in sterol metabolism. The continued application and refinement of these techniques will undoubtedly lead to further significant discoveries in the fields of metabolic research and drug development.

References

- 1. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Percent cholesterol absorption in normal women and men quantified with dual stable isotopic tracers and negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validation of a dual-isotope plasma ratio method for measurement of cholesterol absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of deuterated water for measurement of short-term cholesterol synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human cholesterol synthesis measurement using deuterated water. Theoretical and procedural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Coprostanol-d5 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of coprostanol, a fecal biomarker, is crucial for environmental monitoring of sewage pollution and for clinical studies investigating gut microbiome metabolism. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose. The use of a stable isotope-labeled internal standard is essential for achieving high accuracy and precision by correcting for analyte losses during sample preparation and for variations in instrument response.[1] Coprostanol-d5, a deuterated analog of coprostanol, is an ideal internal standard as it shares near-identical chemical and physical properties with the native analyte, ensuring it behaves similarly throughout the entire analytical workflow.[1] This document provides detailed application notes and protocols for the use of this compound as an internal standard in the GC-MS analysis of coprostanol in environmental and biological matrices.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a highly accurate quantification technique. A known amount of an isotopically labeled standard (e.g., this compound) is added to the sample at the beginning of the analytical process. The labeled and unlabeled compounds are co-extracted, co-derivatized, and co-injected into the GC-MS system. Since the mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z), the ratio of the signal from the native analyte to the signal from the internal standard is used for quantification. This ratio remains constant even if there are losses during sample processing, thus providing a more accurate measurement.

Experimental Protocols

Preparation of Standards and Reagents

1.1. Stock Solutions:

-

Coprostanol Stock Solution (1 mg/mL): Accurately weigh 10 mg of coprostanol and dissolve in 10 mL of a suitable solvent such as methanol or ethyl acetate.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol or ethyl acetate.[2][3]

1.2. Working Standard Solutions:

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the coprostanol stock solution with a suitable solvent to cover the expected concentration range of the samples. A typical range might be from 0.02 to 10 ng/μL.[4]

-

Internal Standard Working Solution (e.g., 8.8 µg/mL): Dilute the this compound stock solution with methanol to a final concentration appropriate for spiking all samples, standards, and blanks.

1.3. Derivatization Reagent:

-

A common and effective derivatizing agent for sterols is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Other silylating agents include a mixture of hexamethyldisilazane (HMDS), trimethylchlorosilane (TMCS), and pyridine.

Sample Preparation Protocol for Sediment Samples

This protocol is adapted from methods for the analysis of fecal sterols in soil and sediment.

2.1. Sample Collection and Storage:

-

Collect sediment samples and store them frozen at -20°C until analysis to minimize degradation of the target analytes.

2.2. Extraction and Saponification:

-

Homogenize the thawed sediment sample.

-

Weigh approximately 1 g of the homogenized sediment into a glass centrifuge tube.

-

Spike the sample with a known volume of the this compound internal standard working solution.

-

Add 1 mL of dichloromethane (DCM) and 0.5 mL of methanol to the sample.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the sample at approximately 3000 x g for 10 minutes.

-

Transfer the supernatant to a clean glass tube.

-

To hydrolyze esterified sterols, add a solution of potassium hydroxide (KOH) in methanol to the extract and heat. This step, known as saponification, frees the sterols from their fatty acid esters.

-

After cooling, perform a liquid-liquid extraction to separate the neutral sterols (including coprostanol and this compound) from the saponified matrix.

2.3. Clean-up:

-

The neutral fraction is then purified using solid-phase extraction (SPE) with a silica gel cartridge to remove interfering compounds.

-

Elute the sterol fraction from the SPE cartridge with a suitable solvent, such as dichloromethane.

2.4. Derivatization:

-

Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

-

Add the silylating reagent (e.g., BSTFA + 1% TMCS) to the dried residue.

-

Cap the vial tightly and heat at a specific temperature (e.g., 75°C) for a defined period to allow for the derivatization of the hydroxyl groups of the sterols to trimethylsilyl (TMS) ethers. This step increases the volatility and thermal stability of the sterols for GC analysis.

GC-MS Analysis

3.1. Instrumental Parameters: The following are typical GC-MS parameters for the analysis of TMS-derivatized sterols. These should be optimized for the specific instrument being used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min |

| Injection Mode | Splitless |

| Injection Volume | 1-2 µL |

| Injector Temperature | 270-280°C |

| Oven Temperature Program | Initial temperature of 60°C, hold for 1 min; ramp at 25°C/min to 100°C; ramp at 15°C/min to 250°C; ramp at 3°C/min to 315°C, hold for 2 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Transfer Line Temperature | 280-300°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

3.2. Selected Ion Monitoring (SIM) Parameters: For the quantification of coprostanol and its deuterated internal standard, specific ions are monitored to enhance sensitivity and selectivity. The TMS derivatives of sterols produce characteristic fragment ions.

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Coprostanol-TMS | 460 | 370, 355 |

| This compound-TMS | 465 | 375, 360 |

Note: The exact m/z values should be confirmed by analyzing the mass spectrum of the derivatized standards.

Data Presentation

The use of this compound as an internal standard allows for the generation of robust quantitative data. The following tables summarize typical performance characteristics of a validated GC-MS method for coprostanol analysis.

Table 1: Linearity and Limits of Detection/Quantification

| Analyte | Linear Range (ng/mL) | Coefficient of Determination (R²) | LOD (ng/mL) | LOQ (ng/mL) |

| Coprostanol | 0.02 - 10 | > 0.995 | 1.3 - 15 | 20 |

Data synthesized from multiple sources indicating typical performance.

Table 2: Recovery and Precision

| Analyte | Spiked Concentration | Mean Recovery (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |

| Coprostanol | Low | 88 - 111 | < 15 | < 15 |

| Medium | 88 - 111 | < 15 | < 15 | |

| High | 88 - 111 | < 15 | < 15 |

Data represent typical recovery and precision values for sterol analysis using isotope dilution methods.

Mandatory Visualization

Caption: Experimental workflow for the quantification of coprostanol using this compound.

Conclusion

The use of this compound as an internal standard in GC-MS analysis provides a robust and reliable method for the accurate quantification of coprostanol in complex matrices. The detailed protocol and application notes presented here offer a comprehensive guide for researchers in environmental science and clinical diagnostics. The inherent advantages of the isotope dilution technique, including correction for matrix effects and procedural losses, make this the gold standard for high-quality analytical measurements.

References

- 1. Combined quantification of faecal sterols, stanols, stanones and bile acids in soils and terrestrial sediments by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Method validation for the simultaneous determination of fecal sterols in surface waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lipidmaps.org [lipidmaps.org]

- 4. academic.oup.com [academic.oup.com]

Application Notes and Protocols for the Quantitative Analysis of Coprostanol using Coprostanol-d5 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coprostanol, a biomarker for fecal pollution and a key metabolite in cholesterol metabolism by gut microbiota, is of significant interest in environmental and biomedical research.[1][2][3] Accurate and precise quantification of coprostanol is crucial for understanding its physiological roles and its utility as an indicator of environmental contamination. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for this purpose due to its high sensitivity and selectivity.[4] The use of a stable isotope-labeled internal standard, such as Coprostanol-d5, is essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the reliability of quantitative results.[5]

These application notes provide a detailed protocol for the quantitative analysis of coprostanol in biological samples, particularly human feces, using this compound as an internal standard. The methodology is based on a validated LC-high-resolution mass spectrometry (LC-HRMS) approach that includes a derivatization step to enhance ionization efficiency.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standards:

-

Coprostanol

-

This compound (e.g., from CDN Isotopes)

-

-

Solvents and Chemicals:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (ultrapure, e.g., Milli-Q)

-

Chloroform (HPLC grade)

-

N,N-Dimethylglycine (DMG)

-

N-(3-(Dimethylamino)propyl)-N′-ethylcarbodiimide (EDC)

-

N,N-Dimethylpyridin-4-amine (DMAP)

-

Ammonium acetate

-

Formic acid

-

Preparation of Stock and Working Solutions

-

Coprostanol Stock Solution (1.0 mg/mL): Accurately weigh and dissolve coprostanol in methanol.

-

This compound Internal Standard (ISTD) Stock Solution (1.0 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

ISTD Working Solution: Prepare a working solution of this compound in methanol at an appropriate concentration (e.g., 8.8 µg/mL). This concentration may be adjusted based on the expected concentration range of coprostanol in the samples.

Sample Preparation (Human Feces)

-

Homogenization: Homogenize fecal samples to ensure uniformity. This can be achieved by suspending a known weight of the sample in a suitable solvent, such as 70% 2-propanol.

-

Aliquoting and Spiking: To an aliquot of the homogenized sample, add a known volume of the this compound ISTD working solution.

-

Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the sterols from the complex matrix. A common approach involves a modified Bligh-Dyer extraction.

-

Derivatization:

-

Evaporate the extracted sample to dryness under a stream of nitrogen.

-

Reconstitute the residue in a solution containing 60 µL of DMG (0.5 M) and DMAP (2 M) in chloroform, and 60 µL of EDC (1 M) in chloroform.

-

Incubate the mixture at 45°C for 60 minutes to form the N,N-dimethylglycine esters of the sterols.

-

Stop the reaction by adding 500 µL of methanol.

-

Evaporate the solvent and reconstitute the residue in 300 µL of methanol.

-

Centrifuge the sample and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following conditions are based on a validated method and may require optimization for different instrumentation.

-

Liquid Chromatography (LC):

-

Column: Kinetex 2.6 µm biphenyl, 50 mm × 2.1 mm (or equivalent)

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mobile Phase A: Methanol/Water (5/95, v/v) with 2 mM ammonium acetate

-

Mobile Phase B: Methanol/Acetonitrile (10/90, v/v) with 2 mM ammonium acetate

-

Flow Rate: 500 µL/min, increasing to 800 µL/min for column cleaning

-

Gradient:

-

Start at 72% B

-

Increase to 84.5% B over 3.5 min

-

Increase to 100% B in 0.1 min and hold

-

Return to initial conditions for equilibration

-

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Heated Electrospray Ionization (HESI), positive mode

-

Scan Type: Full Scan for stanols or Parallel Reaction Monitoring (PRM) for sterols

-

Monitored Ions (as DMG esters):

-

Coprostanol: Monitor the appropriate precursor and product ions.

-

This compound: The exact mass for the DMG derivative is 479.458 m/z.

-

-

Quantitative Data

The following table summarizes the performance characteristics of a validated method for coprostanol quantification.

| Parameter | Coprostanol |

| Linear Range (nmol/mg dw) | 0.009–21.36 |

| Limit of Detection (LOD) (nmol/mg dw) | 0.009 |

| Limit of Quantitation (LOQ) (nmol/mg dw) | 0.032 |

| Intra-day Precision (CV%) | < 15% |

| Inter-day Precision (CV%) | < 15% |

| Recovery (%) | 88 - 111% |

| Data adapted from a validated LC-MS/HRMS method. |

Visualizations

Caption: Experimental workflow for the quantitative analysis of coprostanol.

References

- 1. A Validated, Fast Method for Quantification of Sterols and Gut Microbiome Derived 5α/β-Stanols in Human Feces by Isotope Dilution LC-High-Resolution MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative application of fecal sterols using gas chromatography-mass spectrometry to investigate fecal pollution in tropical waters: western Malaysia and Mekong Delta, Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]

Application Note: Quantitative Analysis of Coprostanol using Isotope Dilution Mass Spectrometry with Coprostanol-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for the precise and accurate quantification of analytes in complex matrices.[1] This technique employs a stable isotope-labeled version of the analyte of interest as an internal standard. By adding a known amount of the isotopically labeled standard (e.g., Coprostanol-d5) to a sample at the beginning of the analytical process, any variations or losses during sample preparation and analysis can be corrected for, ensuring high accuracy.[1][2] Coprostanol, a fecal biomarker, is a key indicator in environmental and biomedical research for tracking fecal pollution and studying gut microbiome metabolism.[3][4] Coprostanol is a metabolite of cholesterol formed by gut bacteria. This application note provides a detailed protocol for the quantification of coprostanol in fecal samples using IDMS with this compound as the internal standard, adaptable for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of Isotope Dilution Mass Spectrometry

The fundamental principle of IDMS lies in the addition of a known quantity of an isotopically labeled analyte, the "spike," to the sample. This internal standard is chemically identical to the native analyte but has a different mass due to the isotopic enrichment. Both the native analyte and the internal standard exhibit identical behavior during extraction, derivatization, and chromatographic separation. The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z). The ratio of the signal from the native analyte to that of the internal standard is then used to calculate the exact concentration of the native analyte in the original sample, effectively nullifying any analytical variability.

Experimental Protocols

This section details the methodologies for sample preparation, and analysis by either GC-MS or LC-MS.

Reagents and Materials

-

Standards: Coprostanol (native) and this compound (internal standard)

-

Solvents: Methanol (HPLC or LC-MS grade), 2-Propanol (HPLC grade), Hexane (GC or HPLC grade), Dichloromethane (DCM, GC or HPLC grade)

-

Reagents for Saponification (optional but recommended for total sterol analysis): Potassium hydroxide (KOH), Ethanol, Butylated hydroxytoluene (BHT)

-

Reagents for Derivatization (for GC-MS): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine

-

Solid Phase Extraction (SPE) Cartridges: C18 or equivalent for sample clean-up

-

Other: High-purity water, Nitrogen gas for evaporation, autosampler vials with inserts.

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve coprostanol and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the coprostanol stock solution and adding a constant, known concentration of the this compound internal standard to each. A typical concentration for the internal standard working solution might be around 8.8 µg/mL.

Sample Preparation

-

Homogenization: Homogenize fecal samples (e.g., up to 2.0 g) in a solution such as 70% 2-propanol. The homogenate can be further diluted to a specific concentration (e.g., 2.0 mg dry weight/mL).

-

Spiking with Internal Standard: Add a precise volume of the this compound working solution to a known aliquot of the homogenized sample. This step is crucial and should be done at the very beginning of the sample preparation process.

-